1-Deamino-4-val-8-arg-vasopressin
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Overview
Description
1-Deamino-4-val-8-arg-vasopressin is a synthetic analogue of vasopressin, a neurohypophysial hormone involved in the regulation of water retention and blood pressure. This compound is a peptide derivative and is known for its role as a vasopressin receptor agonist and antagonist, depending on the receptor subtype it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deamino-4-val-8-arg-vasopressin is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 1-Deamino-4-val-8-arg-vasopressin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products: The major products formed from these reactions include various analogues of this compound with modified amino acid sequences, which can exhibit different biological activities .
Scientific Research Applications
1-Deamino-4-val-8-arg-vasopressin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of vasopressin receptors in various physiological processes, including water retention, blood pressure regulation, and hormone release.
Medicine: It is employed in the treatment of conditions such as central diabetes insipidus and certain bleeding disorders due to its ability to mimic the effects of natural vasopressin
Industry: The compound is used in the development of new pharmaceuticals targeting vasopressin receptors.
Mechanism of Action
1-Deamino-4-val-8-arg-vasopressin exerts its effects primarily through interaction with vasopressin receptors (V1, V2, and V3):
V1 Receptors: Located on vascular smooth muscle, these receptors mediate vasoconstriction.
V2 Receptors: Found in the kidneys, they promote water reabsorption by increasing the insertion of aquaporin channels into the apical membrane of collecting duct cells.
V3 Receptors: Present in the pituitary gland, they are involved in the release of adrenocorticotropic hormone (ACTH)
The compound activates these receptors through G-protein-coupled receptor pathways, leading to various downstream effects, including increased intracellular calcium levels and cyclic AMP (cAMP) production .
Comparison with Similar Compounds
1-Deamino-4-val-8-arg-vasopressin is unique due to its specific modifications, which confer distinct receptor selectivity and biological activity. Similar compounds include:
Desmopressin: Another synthetic vasopressin analogue used primarily for its antidiuretic effects.
[1-Deamino-4-Cyclohexylalanine] Arginine Vasopressin: A potent and specific agonist for vasopressin V1b receptors.
[Deamino-Pen1,Val4,D-Arg8]-Vasopressin: Used as a peptide AVP antagonist.
These compounds differ in their receptor selectivity, potency, and clinical applications, highlighting the versatility of vasopressin analogues in research and medicine .
Properties
CAS No. |
51980-16-6 |
---|---|
Molecular Formula |
C46H65N13O11S2 |
Molecular Weight |
1040.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(Z,2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopent-4-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C46H65N13O11S2/c1-5-33(62)54-29(21-45-15-16-46(70)36(72-46)35(45)71-45)40(66)56-27(19-25-11-7-6-8-12-25)39(65)58-34(23(2)3)42(68)57-28(20-31(47)60)38(64)53-24(4)43(69)59-18-10-14-30(59)41(67)55-26(13-9-17-51-44(49)50)37(63)52-22-32(48)61/h6-9,11-12,15-17,23-24,26-30,34-36,70H,5,10,13-14,18-22H2,1-4H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,64)(H,54,62)(H,55,67)(H,56,66)(H,57,68)(H,58,65)(H4,49,50,51)/b17-9-/t24-,26-,27-,28-,29-,30-,34-,35?,36?,45?,46?/m0/s1 |
InChI Key |
KTPUTUVNZXFASQ-OXRKDOEDSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C/C=C\N=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CCC(=O)NC(CC12C=CC3(C(C1S2)S3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CC=CN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
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